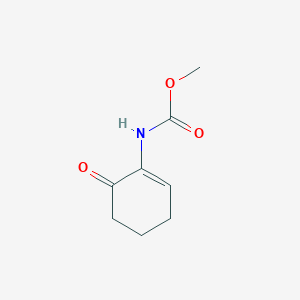![molecular formula C16H14N2 B14275639 1H-Benzimidazole, 2-[2-(4-methylphenyl)ethenyl]- CAS No. 156142-62-0](/img/structure/B14275639.png)
1H-Benzimidazole, 2-[2-(4-methylphenyl)ethenyl]-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1H-Benzimidazole, 2-[2-(4-methylphenyl)ethenyl]- is a derivative of benzimidazole, a heterocyclic aromatic organic compound. This compound is characterized by the presence of a benzimidazole ring fused with a phenyl group substituted with a vinyl group at the 2-position. Benzimidazole derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry.
Métodos De Preparación
The synthesis of 1H-Benzimidazole, 2-[2-(4-methylphenyl)ethenyl]- typically involves the following steps:
Formation of the Benzimidazole Ring: The initial step involves the condensation of o-phenylenediamine with a suitable carboxylic acid or its derivatives under acidic conditions to form the benzimidazole ring.
Substitution Reaction: The benzimidazole ring is then subjected to a substitution reaction with 4-methylbenzaldehyde in the presence of a base such as potassium carbonate. This reaction is typically carried out in a polar aprotic solvent like dimethyl sulfoxide (DMSO) at elevated temperatures.
Vinylation: The final step involves the introduction of the vinyl group at the 2-position of the benzimidazole ring. This can be achieved through a Heck coupling reaction using a palladium catalyst and a suitable vinyl halide.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to ensure high yield and purity.
Análisis De Reacciones Químicas
1H-Benzimidazole, 2-[2-(4-methylphenyl)ethenyl]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding benzimidazole N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced benzimidazole derivatives.
Substitution: The compound can undergo electrophilic and nucleophilic substitution reactions. Common reagents include halogens for electrophilic substitution and nucleophiles like amines for nucleophilic substitution.
Coupling Reactions: The vinyl group allows for various coupling reactions, such as Heck and Suzuki coupling, to form more complex structures.
The major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
1H-Benzimidazole, 2-[2-(4-methylphenyl)ethenyl]- has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an antimicrobial, anticancer, and antiviral agent due to its ability to interact with biological targets.
Biological Research: The compound is used in studies involving enzyme inhibition, receptor binding, and cellular signaling pathways.
Industrial Applications: It is used in the synthesis of advanced materials, including polymers and dyes, due to its stable aromatic structure.
Chemical Research: The compound serves as a building block for the synthesis of more complex molecules in organic chemistry.
Mecanismo De Acción
The mechanism of action of 1H-Benzimidazole, 2-[2-(4-methylphenyl)ethenyl]- involves its interaction with various molecular targets. The benzimidazole ring can bind to enzymes and receptors, inhibiting their activity. The vinyl group allows for additional interactions with biological molecules, enhancing its efficacy. The compound can interfere with cellular processes such as DNA replication, protein synthesis, and signal transduction pathways.
Comparación Con Compuestos Similares
1H-Benzimidazole, 2-[2-(4-methylphenyl)ethenyl]- can be compared with other benzimidazole derivatives such as:
2-Phenylbenzimidazole: Known for its use in sunscreen formulations due to its UV-absorbing properties.
2-Methylbenzimidazole: Studied for its potential as an anticancer agent.
2-(4-Methylphenyl)benzimidazole: Similar in structure but lacks the vinyl group, affecting its reactivity and biological activity.
The uniqueness of 1H-Benzimidazole, 2-[2-(4-methylphenyl)ethenyl]- lies in the presence of the vinyl group, which enhances its chemical reactivity and potential biological applications.
Propiedades
Número CAS |
156142-62-0 |
|---|---|
Fórmula molecular |
C16H14N2 |
Peso molecular |
234.29 g/mol |
Nombre IUPAC |
2-[2-(4-methylphenyl)ethenyl]-1H-benzimidazole |
InChI |
InChI=1S/C16H14N2/c1-12-6-8-13(9-7-12)10-11-16-17-14-4-2-3-5-15(14)18-16/h2-11H,1H3,(H,17,18) |
Clave InChI |
OXJAYTNQJSNENK-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)C=CC2=NC3=CC=CC=C3N2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N~1~,N~3~-Bis[(1S)-1-phenylethyl]propane-1,3-diamine](/img/structure/B14275558.png)
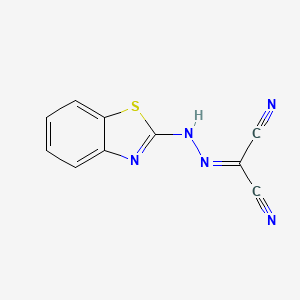
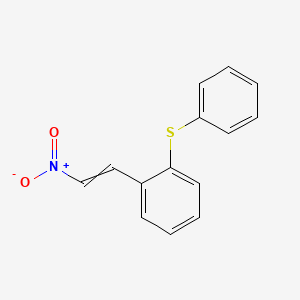

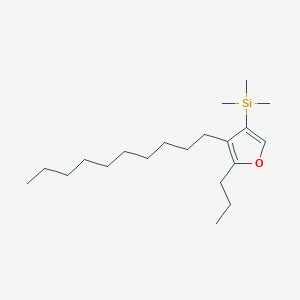
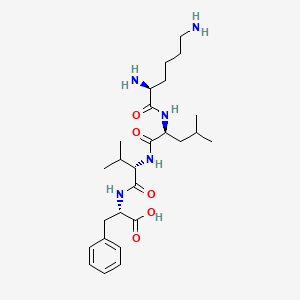
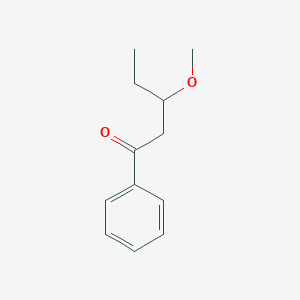
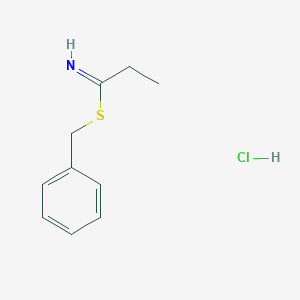
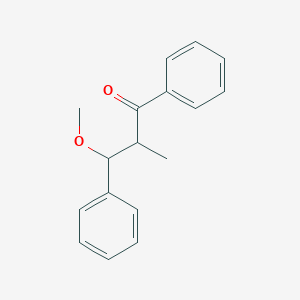
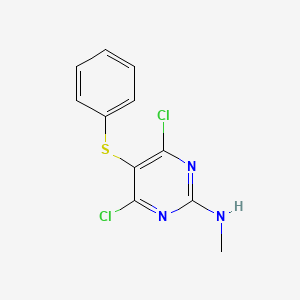
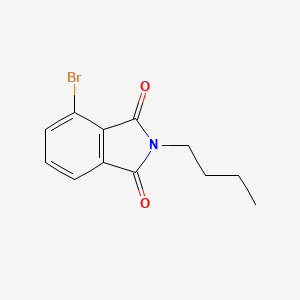
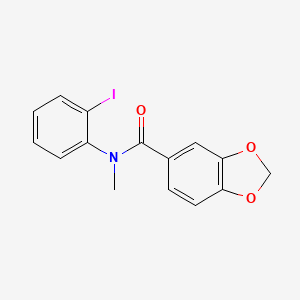
![4-[(Benzyloxy)methyl]-2-phenyl-1,3-dioxane](/img/structure/B14275624.png)
